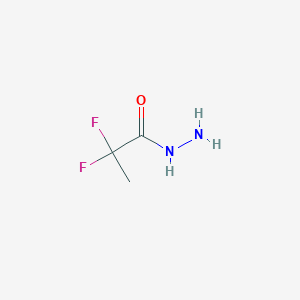

2,2-Difluoropropanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

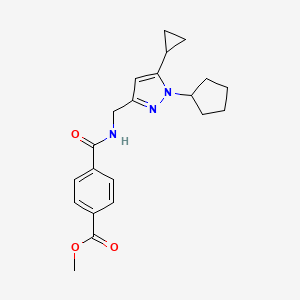

Descripción general

Descripción

2,2-Difluoropropanehydrazide is a chemical compound with the CAS Number: 1033077-25-6 . It has a molecular weight of 124.09 and is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .

Physical And Chemical Properties Analysis

2,2-Difluoropropanehydrazide is a powder and is stored at a temperature of 4°C . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Selective Difluoromethylation and Monofluoromethylation Reactions

The introduction of fluorine atoms into organic molecules is crucial for life science and materials science applications. Difluoromethyl and monofluoromethyl groups enhance the properties of target molecules, leading to the development of various pharmaceuticals and agrochemicals. Selective difluoromethylation methods enable straightforward synthesis of CF2H- and CH2F-containing compounds, showcasing the importance of fluorinated groups in modifying biological activity and material properties (Hu, Zhang, & Wang, 2009).

Polyfluoroalkyl Chemicals in Human Health

Studies on the exposure of the general U.S. population to polyfluoroalkyl chemicals (PFCs) have highlighted their widespread presence and potential health implications. These findings underscore the significance of understanding the environmental and health impacts of fluorinated compounds, including those related to 2,2-Difluoropropanehydrazide and its derivatives (Calafat et al., 2007).

Synthesis and Properties of Fluorocyclopropane Analogs

The development of fluorocyclopropane analogs, such as the duocarmycins incorporating the F2CBI alkylation subunit, showcases the strategic incorporation of difluorocyclopropane units into molecules to enhance their reactivity and potential as therapeutic agents. This research area illustrates the application of difluoromethylated compounds in drug synthesis and design (Boger & Jenkins, 1996).

Exposure to Polyfluoroalkyl Chemicals and Health Outcomes

The association between polyfluoroalkyl chemical exposure and various health outcomes, including cholesterol levels and body weight, has been explored. Such studies highlight the importance of understanding the physiological effects of fluorinated compounds, which is relevant for the safety assessment of compounds like 2,2-Difluoropropanehydrazide and its applications (Nelson, Hatch, & Webster, 2009).

Difluoromethylation and Trifluoromethylation Reagents

The synthesis and application of difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone highlight the versatility of fluorinated reagents in organic synthesis. These reagents enable the effective incorporation of CF2 and CF3 groups into molecules, demonstrating the utility of fluorinated compounds in medicinal chemistry and materials science (Zhang et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that drugs generally work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action .

Mode of Action

It’s known that once a drug is transported into the cell, it is often phosphorylated to its active nucleotide metabolites . This interaction with its targets can result in various changes within the cell.

Biochemical Pathways

It’s known that drugs can interact with various types of receptors present in the cells, leading to multiple actions and mechanisms to produce those actions .

Pharmacokinetics

Therefore, dFdC has poor oral bioavailability and needs to be dosed intravenously .

Result of Action

It’s known that drugs can have various effects at the molecular and cellular level, depending on their interaction with their targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .

Propiedades

IUPAC Name |

2,2-difluoropropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2N2O/c1-3(4,5)2(8)7-6/h6H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQHDWTGJDJQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoropropanehydrazide | |

CAS RN |

1033077-25-6 |

Source

|

| Record name | 2,2-difluoropropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)

![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)

![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)

![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)